molecular formula C18H14ClN5O B2587423 3-(4-Chlorophenyl)-6-[(2-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one CAS No. 893913-95-6

3-(4-Chlorophenyl)-6-[(2-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one

Cat. No. B2587423
CAS RN: 893913-95-6
M. Wt: 351.79
InChI Key: YCDZOIAPPJAGEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Chlorophenyl)-6-[(2-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.

Scientific Research Applications

Antimicrobial Activity

Compounds similar to the one have been synthesized and evaluated for their antimicrobial efficacy. For instance, triazolo[1,5-a]pyrimidine derivatives have shown antibacterial activity against Gram-positive and Gram-negative microbial strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa (Lahmidi et al., 2019). Other studies have synthesized 3-aryl/heteroaryl-5,7-dimethyl-1,2,4-triazolo[4,3-c]pyrimidines, demonstrating significant antibacterial potency (Kumar et al., 2009).

Antitumor and Anticancer Activities

Research has explored the antitumor potential of triazolo[4,3-a]pyrimidines, revealing that some derivatives exhibit inhibitory effects on the growth of various cancer cell lines (Hafez & El-Gazzar, 2009). Moreover, triazolopyrimidines have been identified as anticancer agents with a unique mechanism of tubulin inhibition, presenting a novel avenue for cancer treatment (Zhang et al., 2007).

Antiasthma Potential

The compound's structural class has been investigated for antiasthma applications, with specific derivatives of triazolo[1,5-c]pyrimidines demonstrating activity as mediator release inhibitors, potentially offering a new treatment for asthma (Medwid et al., 1990).

Antimalarial Effects

Triazolo[1,5-a]pyrimidines have also been researched for their antimalarial effects, with certain compounds showing activity against Plasmodium berghei in mice, suggesting a potential role in malaria treatment (Werbel et al., 1973).

properties

IUPAC Name

3-(4-chlorophenyl)-6-[(2-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN5O/c1-12-4-2-3-5-13(12)10-23-11-20-17-16(18(23)25)21-22-24(17)15-8-6-14(19)7-9-15/h2-9,11H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCDZOIAPPJAGEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C=NC3=C(C2=O)N=NN3C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Chlorophenyl)-6-[(2-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one

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